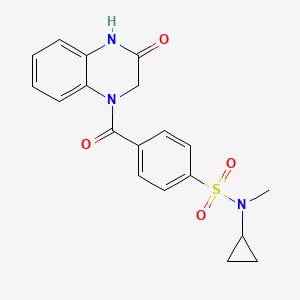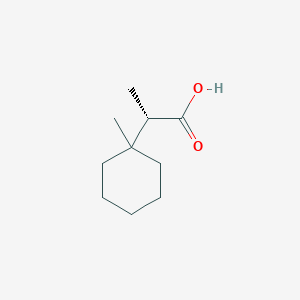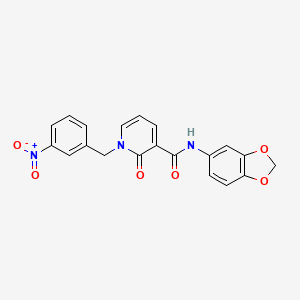
N-1,3-benzodioxol-5-yl-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The description of a compound typically includes its IUPAC name, common names, and structural formula. It may also include its role or use in industry or research.
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, reaction conditions, and any catalysts used.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its atomic arrangement and any functional groups present. Techniques such as X-ray crystallography or NMR spectroscopy might be used to determine the structure.Chemical Reactions Analysis
This would involve a study of the reactions the compound undergoes, including its reactivity and the conditions under which it reacts. This could involve experimental studies or computational modeling.Physical And Chemical Properties Analysis
This would involve a study of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.Aplicaciones Científicas De Investigación
Antitumor Activity
N-1,3-benzodioxol-5-yl-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound structurally related to N-aryl(indol-3-yl)glyoxamides, which have shown significant antitumor activity. A study found that compounds like these, including those with N-(pyridin-4-yl) moieties, are cytotoxic against various human cancer cell lines, such as cervical, leukemia, and ovarian carcinoma cells (Marchand et al., 2009).
Antioxidant Properties
Compounds similar to N-1,3-benzodioxol-5-yl-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide have been evaluated for their antioxidant properties. For example, derivatives of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, containing various substituents, displayed potent antioxidant activities, as determined by methods like DPPH radical scavenging and reducing power assay (Tumosienė et al., 2019).
Antimalarial and Apoptotic Activities
Another related research found that benzimidazole-5-carboxamide derivatives exhibited antimalarial and antiproliferative activities. These compounds were shown to enhance survival time in mice infected with malaria and demonstrated cytotoxicity against human cancer cell lines, inducing apoptotic cell death (Romero et al., 2018).
Polymer Synthesis Applications
In the field of polymer science, compounds structurally similar to N-1,3-benzodioxol-5-yl-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide have been used in the synthesis of ordered polyamides. These studies involve complex polycondensation processes, showcasing the versatility of such compounds in creating new polymer materials (Yu et al., 1999).
Synthesis of Novel Compounds
Researchers have also explored the synthesis of new chemical entities using structures similar to N-1,3-benzodioxol-5-yl-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide. These endeavors are aimed at creating novel compounds with potential therapeutic or industrial applications. For instance, the synthesis of novel pyrido[3,2-f][1,4]thiazepines using related compounds has been reported, emphasizing the broad scope of chemical synthesis in this area (Faty et al., 2011).
Safety And Hazards
This would involve a study of the compound’s toxicity, flammability, and other hazards. This information is typically found in the compound’s Material Safety Data Sheet (MSDS).
Direcciones Futuras
This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, or further studies of the compound’s properties or mechanism of action.
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-1-[(3-nitrophenyl)methyl]-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O6/c24-19(21-14-6-7-17-18(10-14)29-12-28-17)16-5-2-8-22(20(16)25)11-13-3-1-4-15(9-13)23(26)27/h1-10H,11-12H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXBPNVDDWJSITL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CC=CN(C3=O)CC4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2H-1,3-benzodioxol-5-yl)-1-[(3-nitrophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

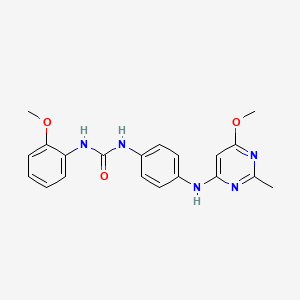
![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]ethanesulfonamide](/img/structure/B2777906.png)
![N-(3-(benzofuran-2-yl)-3-hydroxypropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2777907.png)
![N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-(thiophen-2-yl)acetamide](/img/structure/B2777908.png)
![N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2777910.png)
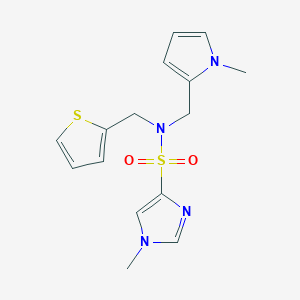
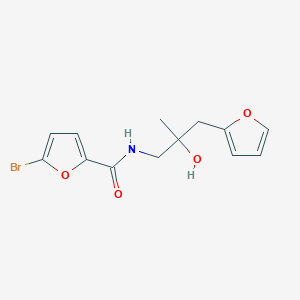
![3-{methyl[(4-methylphenyl)sulfonyl]amino}-N-[3-(trifluoromethyl)benzyl]thiophene-2-carboxamide](/img/structure/B2777917.png)

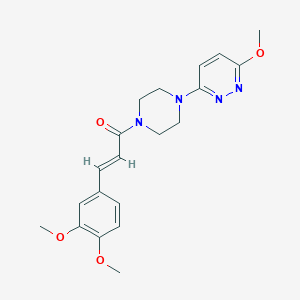
![(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2777920.png)
![2-({5-[3-(diethylsulfamoyl)phenyl]-4-(1-methoxypropan-2-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetic acid](/img/structure/B2777921.png)
